N-[1-(4-bromophenyl)ethyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-2-4-8(10)5-3-7/h2-6H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTATGRFJLWOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N 1 4 Bromophenyl Ethyl Urea
Classical Approaches for Urea (B33335) Formation
Traditional methods for synthesizing N-substituted ureas have long been the foundation of organic chemistry, providing reliable, albeit sometimes harsh, routes to these valuable compounds.
Nucleophilic Addition of Amines to Isocyanates
The reaction between an amine and an isocyanate is a cornerstone of urea synthesis. This method's simplicity and efficiency have made it a popular choice. The synthesis of N-[1-(4-bromophenyl)ethyl]urea can be achieved by reacting 1-(4-bromophenyl)ethan-1-amine with a suitable isocyanate. A general procedure involves dissolving the amine in a solvent like tetrahydrofuran (B95107) (THF) and adding the isocyanate. The reaction typically proceeds at room temperature. mdpi.comcommonorganicchemistry.com
One specific example is the reaction of 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester with 4-bromophenyl isocyanate in tetrahydrofuran at room temperature to yield the corresponding urea derivative. mdpi.com This highlights the versatility of the isocyanate-based method for creating complex urea compounds.
The generation of the isocyanate intermediate is often a key step. This can be accomplished through various means, including the reaction of an amine with phosgene (B1210022) or safer alternatives like triphosgene. rsc.org Additionally, rearrangements such as the Curtius, Hofmann, and Lossen rearrangements can generate isocyanates in situ. rsc.orgorganic-chemistry.org
Table 1: Examples of Urea Synthesis via Nucleophilic Addition
| Amine Reactant | Isocyanate Reactant | Product | Yield (%) | Reference |
| 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | 4-bromophenyl isocyanate | 3-[3-[3-(4-bromophenyl)ureido]-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | 81.5 | mdpi.comnih.gov |
| 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | phenyl isocyanate | 3-[4-(3,5-dimethylpiperidin-1-yl)-3-(3-phenylureido)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | 85.3 | mdpi.com |
| 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | 4-chlorophenyl isocyanate | 3-[3-[3-(4-chlorophenyl)-ureido]-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | 83.4 | mdpi.com |
Utilization of Carbamoyl (B1232498) Chlorides in Synthesis
Another established method for urea formation involves the use of carbamoyl chlorides. These reagents react with amines to form the desired urea linkage. The synthesis of this compound would involve the reaction of 1-(4-bromophenyl)ethan-1-amine with a suitable carbamoyl chloride. This approach is a common alternative to the isocyanate method. rsc.org Carbamoyl chlorides themselves can be generated from the corresponding amine and phosgene. rsc.org
Advanced and Green Synthetic Techniques
In response to the growing need for sustainable chemical processes, a number of advanced and environmentally friendly methods for urea synthesis have been developed.
Catalyst-Free Synthesis in Aqueous Media
A significant advancement in urea synthesis is the development of catalyst-free methods conducted in water. This approach offers a mild, efficient, and scalable route to N-substituted ureas. The reaction involves the nucleophilic addition of an amine to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.orgresearchgate.net This method has been successfully used to synthesize a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for product isolation. rsc.orgresearchgate.net For instance, 1-(4-bromophenyl)urea has been synthesized with an 80% yield using this aqueous methodology. rsc.org This "on-water" synthesis is not only environmentally friendly but also demonstrates chemoselectivity. organic-chemistry.org
Table 2: Catalyst-Free Synthesis of Ureas in Water
| Amine Reactant | Product | Yield (%) | Reference |
| 4-bromoaniline | 1-(4-bromophenyl)urea | 80 | rsc.org |
| Aniline | 1-phenylurea | 94 | rsc.org |
| 4-chloroaniline | 1-(4-chlorophenyl)urea | 90 | rsc.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. bspublications.net This technique has been applied to the synthesis of various urea derivatives, often leading to significantly shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net For example, the synthesis of N,N'-diarylureas has been achieved under microwave irradiation. researchgate.net In one study, the reaction of 4-bromo-3-methylphenyl semicarbazide (B1199961) with various aldehydes and ketones was carried out under microwave irradiation to produce semicarbazones in a short reaction time of 2-3 minutes. nih.gov This suggests the potential for microwave-assisted synthesis of this compound, which could offer a rapid and efficient route to the target compound.
Multi-Component Reactions for Urea Derivative Generation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting material atoms. organic-chemistry.orgacs.org This strategy has been employed for the synthesis of various urea derivatives. rsc.orgnih.gov The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and a urea to produce dihydropyrimidinones. acs.orgrsc.org While not a direct synthesis of this compound, these MCRs demonstrate the potential for creating complex urea-containing molecules in a highly atom-economical fashion. The development of novel MCRs could provide a direct and efficient pathway to this compound and its derivatives.
Strategies for Stereoselective Synthesis of Chiral this compound Analogs
The chirality of this compound analogs is a crucial determinant of their biological activity. Consequently, several stereoselective synthetic strategies have been developed to obtain enantiomerically pure forms of these compounds. These methods primarily focus on the asymmetric synthesis of the key chiral intermediate, 1-(4-bromophenyl)ethylamine, or the direct asymmetric synthesis of the urea functionality.
A common approach involves the chiral resolution of racemic 1-(4-bromophenyl)ethylamine. This classical method utilizes chiral resolving agents, such as tartaric acid derivatives, mandelic acid, or camphor (B46023) sulfonic acid, to form diastereomeric salts that can be separated by crystallization. onyxipca.com Once the desired enantiomer of the amine is isolated, it can be readily converted to the corresponding urea by reaction with an isocyanate or a carbamoylating agent.
Asymmetric synthesis offers a more direct route to chiral amines and their derivatives. Biocatalytic approaches, employing enzymes like amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms), have gained prominence for their high stereoselectivity and mild reaction conditions. nih.gov These enzymes can catalyze the asymmetric reduction of a prochiral imine or the reductive amination of a ketone to produce the desired chiral amine.
Furthermore, chiral phosphoric acid catalysts have emerged as powerful tools for the enantioselective synthesis of various chiral compounds, including N-aryl ureas. nih.govsnnu.edu.cn These Brønsted acid catalysts can activate imines towards nucleophilic attack in a stereocontrolled manner, enabling the synthesis of chiral products with high enantiomeric excess. d-nb.info For instance, a multicomponent asymmetric aza-Darzens reaction catalyzed by a BINOL-derived N-triflylphosphoramide has been reported for the synthesis of N-aryl-cis-aziridines, which can be precursors to chiral amines. d-nb.info
The following table summarizes the key strategies for the stereoselective synthesis of chiral this compound precursors:
| Synthetic Strategy | Description | Key Reagents/Catalysts | Reference(s) |
| Chiral Resolution | Separation of enantiomers from a racemic mixture of 1-(4-bromophenyl)ethylamine via formation of diastereomeric salts. | (+)/(-) Tartaric acid, (+)/(-) Mandelic acid, (+)/(-) Camphor sulfonic acid | onyxipca.com |
| Biocatalytic Asymmetric Synthesis | Enzymatic synthesis of chiral 1-(4-bromophenyl)ethylamine from a prochiral precursor. | Amine Dehydrogenases (AmDHs), Imine Reductases (IREDs), Reductive Aminases (RedAms) | nih.gov |
| Chiral Phosphoric Acid Catalysis | Asymmetric synthesis of chiral amines or their derivatives using a chiral Brønsted acid catalyst. | BINOL-derived phosphoric acids, N-triflylphosphoramide | nih.govsnnu.edu.cnd-nb.info |
Derivatization Strategies and Functional Group Transformations
Derivatization of this compound is essential for exploring structure-activity relationships (SAR) and developing new compounds with improved properties. These strategies involve modifying the phenyl and ethyl moieties and inducing cyclization reactions.
Introduction of Varied Substituents on Phenyl and Ethyl Moieties
The introduction of diverse substituents on the phenyl ring and the ethyl side chain of this compound allows for the fine-tuning of its physicochemical and biological properties.
Phenyl Moiety Modifications: The bromo-substituent on the phenyl ring serves as a versatile handle for various cross-coupling reactions. For example, palladium-catalyzed reactions can be employed to introduce different aryl, alkyl, or functional groups at the para-position. The synthesis of various N-substituted ureas, including those with different substituents on the aromatic ring, has been reported. rsc.orgrsc.org For instance, analogs with chloro, dichloro, and isopropylphenyl groups have been synthesized. rsc.org Furthermore, the synthesis of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives highlights the potential for introducing more complex side chains. researchgate.net
Ethyl Moiety Modifications: Modifications at the ethyl group can also significantly impact the compound's properties. One approach involves the synthesis of analogs with different substituents at the α-position of the ethylamine (B1201723) precursor. For example, the synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has been described. sigmaaldrich.cn Additionally, N-tert-butanesulfinyl imines can be used in the asymmetric synthesis of nitrogen-containing heterocycles, providing a route to various derivatives. beilstein-journals.org
The following table provides examples of derivatization strategies:
| Moiety | Derivatization Strategy | Example Substituents | Reference(s) |
| Phenyl | Palladium-catalyzed cross-coupling | Aryl, Alkyl, Cyano | nih.gov |
| Phenyl | Nucleophilic aromatic substitution | Methoxy (B1213986), Chloro | rsc.org |
| Ethyl | Use of substituted ethylamine precursors | Fluoro, Morpholinyl | sigmaaldrich.cn |
| Urea Nitrogen | Reaction with different isocyanates/amines | Benzyl, Alkyl, Heterocyclic groups | nih.govmdpi.com |
Cyclization Reactions Involving Urea Derivatives
The urea functionality in this compound and its analogs can participate in intramolecular cyclization reactions to form a variety of heterocyclic structures. These cyclized products often exhibit distinct biological activities compared to their acyclic precursors.
One common cyclization reaction is the formation of imidazolidin-2-ones . This can be achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles or via palladium-catalyzed carboamination of N-allylureas. mdpi.comnih.gov Another important class of cyclized products are benzimidazolinones , which can be prepared from N'-(2-halophenyl)ureas through copper-catalyzed intramolecular cyclization. nih.gov Hypervalent iodine-catalyzed oxidative cyclization of N'-aryl urea compounds provides a metal-free route to benzimidazolinones. mdpi.com
Radical cyclizations of urea radical anions, generated by reductive electron transfer, have also been shown to produce complex nitrogen heterocycles. manchester.ac.uk Furthermore, propargylic ureas are versatile building blocks that can undergo intramolecular cyclization to form imidazolidinones and oxazolidin-2-imines. chemrevlett.com
Examples of cyclization reactions are summarized in the table below:
| Reactant Type | Reaction Conditions | Product Heterocycle | Reference(s) |
| (2,2-Diethoxyethyl)ureas | Acid catalysis (TFA), Toluene | Imidazolidin-2-one | mdpi.com |
| N-Allylureas | Pd-catalysis | Imidazolidin-2-one | nih.gov |
| N'-(2-Halophenyl)ureas | CuI/DBU, Microwave | Benzimidazolin-2-one | nih.gov |
| N'-Aryl ureas | Hypervalent iodine catalysis | Benzimidazolin-2-one | mdpi.com |
| Propargylic ureas | Base or Silver catalysis | Imidazolidinone, 2-Imidazolone | chemrevlett.com |
| Urea radical anions | Reductive electron transfer (SmI2) | Bicyclic aminals | manchester.ac.uk |
Scalability Considerations in Synthetic Development
The transition from laboratory-scale synthesis to large-scale production presents several challenges, including cost, safety, and environmental impact. For the synthesis of this compound, developing scalable and efficient methods is crucial for its potential commercial applications.
A key aspect of scalability is the use of readily available and inexpensive starting materials and reagents. The synthesis of N-substituted ureas from amines and potassium isocyanate in water has been reported as a practically simple, catalyst-free, and scalable method. rsc.orgrsc.org This approach avoids the use of hazardous reagents like phosgene and can be performed on a gram scale with simple work-up procedures. rsc.org
The use of heterogeneous catalysts, such as cerium oxide (CeO2), for the direct synthesis of cyclic ureas from CO2 and diamines offers another scalable and environmentally friendly alternative. rsc.org This method is effective even at low CO2 pressures and the catalyst can be reused. rsc.org
For chiral synthesis, the scalability of biocatalytic processes is a significant advantage, as they are often performed under mild conditions in aqueous media. nih.gov Similarly, while some palladium-catalyzed reactions may face challenges in scaling up due to catalyst cost and removal, the development of highly efficient catalytic systems with low catalyst loadings can mitigate these issues. nih.gov The synthesis of (E)-ethyl 3-(4-bromophenyl)acrylate has been demonstrated on a gram-scale using a reusable deep eutectic solvent, highlighting the potential for greener and more scalable processes. uniba.itrsc.org
The following table outlines key considerations for scalable synthesis:
| Scalability Factor | Strategy | Advantages | Reference(s) |
| Reagent Cost & Safety | Use of potassium isocyanate instead of phosgene | Milder conditions, avoids toxic reagents | rsc.orgrsc.org |
| Solvent & Catalyst | Water as solvent, catalyst-free conditions | Environmentally friendly, simple work-up | rsc.orgrsc.org |
| Catalyst Reusability | Heterogeneous catalysts (e.g., CeO2) | Reduced cost, simplified purification | rsc.org |
| Process Efficiency | High-yielding reactions with simple purification | Increased throughput, reduced waste | rsc.orguniba.it |
| Chiral Synthesis | Biocatalysis | Mild conditions, high stereoselectivity | nih.gov |
Molecular Structure, Conformation, and Supramolecular Architecture of N 1 4 Bromophenyl Ethyl Urea Analogs
Single Crystal X-Ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. For analogs of N-[1-(4-bromophenyl)ethyl]urea, this analysis reveals detailed information about molecular geometry, conformation, and both intramolecular and intermolecular interactions that dictate the supramolecular architecture.
Determination of Molecular Geometry and Dihedral Angles
X-ray diffraction studies on the closely related analog, N-(4-bromophenyl)urea, provide critical data on its molecular geometry. In this compound, both the urea (B33335) moiety and the benzene (B151609) ring are essentially planar. nih.gov The four non-hydrogen atoms of the urea group are coplanar within 0.003 (2) Å, and the atoms of the benzene ring deviate from their mean plane by only 0.002 (3) Å. nih.gov
A key feature of the molecular conformation is the relative orientation of the planar urea group and the bromophenyl ring. These two planes are not coplanar but are rotated with respect to each other. The dihedral angle between their mean planes has been determined to be 47.8 (1)°. nih.gov This twisted conformation is a significant characteristic of the molecule's structure in the solid state. The bromine and nitrogen atoms exhibit slight displacements from the mean plane of the benzene ring. nih.gov
Table 1: Selected Crystallographic Data for N-(4-bromophenyl)urea
| Parameter | Value |
|---|---|
| Formula | C₇H₇BrN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 4.6033 (2) |
| b (Å) | 5.3915 (2) |
| c (Å) | 15.9444 (8) |
| β (°) | 97.994 (3) |
| V (ų) | 391.87 (3) |
| Z | 2 |
Data sourced from crystallographic analysis at T = 150 K. nih.gov
Analysis of Intramolecular Interactions (e.g., N–H⋯O Hydrogen Bonding)
While intermolecular hydrogen bonding is dominant in urea derivatives, intramolecular hydrogen bonds can also play a role in determining molecular conformation, particularly in more complex analogs. In molecules where hydrogen bond donor groups (like N-H) are in proximity to acceptor atoms (like a carbonyl oxygen), intramolecular hydrogen bonds can form, leading to the creation of cyclic motifs. This type of interaction can reduce the inhibitory potency of certain imidazole derivatives towards hemoproteins by affecting the availability of the imidazole moiety to bind to the heme iron. researchgate.net The presence of bulky substituents can also influence conformation, favoring specific arrangements that may facilitate or hinder intramolecular interactions. nih.gov
Intermolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding Networks in the Solid State
Hydrogen bonding, particularly involving the urea group, is a predominant force in the crystal packing of these compounds. researchgate.net In the crystal structure of N-(4-bromophenyl)urea, the primary stabilizing interactions are N–H⋯O hydrogen bonds. nih.gov All available NH protons act as hydrogen bond donors, and the carbonyl oxygen atom acts as a trifurcated acceptor, interacting with three different proximal molecules. nih.gov This extensive hydrogen-bonding network links the molecules into layers that are oriented parallel to the ab plane of the crystal lattice. nih.gov This layered arrangement, stabilized by robust hydrogen bonds, is a common feature in the crystal structures of phenylurea derivatives. nih.gov
Table 2: Hydrogen Bond Geometry for N-(4-bromophenyl)urea
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| N1–H1N···O1ⁱ | 0.88 | 2.07 | 2.943 (3) | 171 |
| N2–H2A···O1ⁱⁱ | 0.88 | 2.23 | 3.033 (3) | 152 |
| N2–H2B···O1ⁱⁱⁱ | 0.88 | 2.29 | 3.100 (3) | 153 |
Symmetry codes: (i) x+1, y, z; (ii) -x+1, y+1/2, -z+1; (iii) x, y-1, z. Data from reference nih.gov.
Role of Halogen Bonding in Supramolecular Assembly
Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govacs.org This interaction has emerged as a significant tool in crystal engineering. In bromophenyl-containing urea derivatives, the bromine atom can act as a halogen bond donor. Studies on similar iodo- and bromophenyl urea-based receptors have shown their ability to engage in halogen bonding for anion recognition. rsc.org For instance, an iodophenyl urea receptor can simultaneously form both hydrogen and halogen bonds with an anionic guest, a capability that influences its binding properties. rsc.org Halogen bonds are characteristically directional and hydrophobic, distinguishing them from the more ubiquitous hydrogen bonds and providing a complementary tool for designing specific supramolecular architectures. nih.gov The strength of the interaction can be tuned by changing the halogen atom, with strength increasing with the polarizability of the halogen. nih.gov
Crystal Engineering Principles Applied to this compound Systems
The deliberate construction of crystalline solids with desired physical and chemical properties, known as crystal engineering, relies on a deep understanding and application of intermolecular interactions. In the case of this compound and its analogs, the principles of crystal engineering are primarily governed by the strong directionality and predictability of hydrogen bonds formed by the urea functionality, supplemented by other weaker interactions.
Design of Non-Centrosymmetric Crystal Packings
The arrangement of molecules in a crystal lattice is fundamental to its properties. A key distinction in crystal packing is the presence or absence of a center of inversion, leading to centrosymmetric or non-centrosymmetric space groups, respectively. The latter is a prerequisite for second-order nonlinear optical (NLO) properties and piezoelectricity. The design of non-centrosymmetric crystal packings in urea derivatives, including analogs of this compound, is a significant focus of crystal engineering.
A notable example is found in the closely related analog, N-(4-bromophenyl)urea, which crystallizes in the non-centrosymmetric monoclinic space group P2₁ nih.gov. This arrangement is stabilized by N—H⋯O hydrogen bonds where the carbonyl oxygen acts as a trifurcated hydrogen-bond acceptor, linking molecules into layers nih.gov. The preservation of this non-centrosymmetric packing is also observed in N-phenylurea, suggesting that the fundamental hydrogen bonding motif of the aryl urea group can direct a non-centrosymmetric arrangement.
Further illustrating the influence of the substituent on the urea nitrogen, 3-(adamantan-1-yl)-1-(4-bromophenyl)urea also crystallizes in a non-centrosymmetric space group (Pna2₁) researchgate.net. The bulky adamantyl group, in this case, plays a crucial role in dictating a packing arrangement that lacks a center of inversion. This principle can be extrapolated to the this compound system, where the nature of the substituent on the ethyl group can be varied to systematically target non-centrosymmetric structures.
Table 1: Crystallographic Data for this compound Analogs
| Compound Name | Formula | Crystal System | Space Group | Centrosymmetric |
| N-(4-Bromophenyl)urea nih.gov | C₇H₇BrN₂O | Monoclinic | P2₁ | No |
| N-(4-Tolyl)urea nih.gov | C₈H₁₀N₂O | Monoclinic | P2₁/c | Yes |
| 3-(Adamantan-1-yl)-1-(4-bromophenyl)urea researchgate.net | C₁₇H₂₁BrN₂O | Orthorhombic | Pna2₁ | No |
| 1-(4-Bromophenyl)-3-cycloheptylurea researchgate.net | C₁₄H₁₉BrN₂O | Monoclinic | P2₁/c | Yes |
Supramolecular Self-Assembly and Complex Formation
The urea group is a powerful motif for directing supramolecular self-assembly due to its ability to form robust and directional N—H⋯O hydrogen bonds. In this compound and its analogs, these interactions are the primary driving force for the formation of one-dimensional tapes or chains, which then further assemble into higher-order architectures.
The fundamental and most common supramolecular synthon in urea derivatives is the one-dimensional tape, or α-network, where molecules are linked by bifurcated N—H⋯O hydrogen bonds. This creates a characteristic chain structure. In the crystal structure of N-(4-bromophenyl)urea, the individual molecules are associated through N—H⋯O hydrogen bonds, creating layers nih.gov. The carbonyl oxygen's role as a trifurcated acceptor is a key feature of this assembly, highlighting the versatility of the urea group in forming extended networks nih.gov.
The self-assembly process is highly dependent on the molecular structure. The conformation of the urea molecule, particularly the orientation of the N-H bonds relative to the carbonyl group (syn or anti), influences the geometry of the resulting hydrogen-bonded assemblies. Studies on N-aryl-N'-alkyl ureas have shown that the methylation pattern and the nature of the aryl and alkyl groups significantly affect the conformational preferences, which in turn dictates the supramolecular structure nih.gov.
Beyond self-assembly, the urea functionality can also participate in the formation of more complex supramolecular structures through co-crystallization or the formation of host-guest complexes. The N-H groups of the urea are effective hydrogen bond donors for various acceptor atoms, allowing for the formation of heterodimers and more complex assemblies with complementary molecules. The ability of ureido-heterocycles to form stable heterodimers demonstrates the potential for this compound to form complexes with other molecules that possess complementary hydrogen bonding sites nih.gov.
The interplay of strong hydrogen bonds with weaker interactions, such as π-π stacking of the bromophenyl rings and halogen bonding involving the bromine atom, provides a hierarchical approach to constructing complex supramolecular architectures. By modifying the substituents on the urea, it is possible to tune these interactions to create specific and functional solid-state assemblies.
Computational and Theoretical Investigations of N 1 4 Bromophenyl Ethyl Urea
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. Such studies on N-aryl urea (B33335) derivatives have provided significant insights into their fundamental properties.
Geometry Optimization and Electronic Structure Analysis
Theoretical calculations, often initiated with geometry optimization, are crucial for determining the most stable three-dimensional conformation of a molecule. For compounds similar to N-[1-(4-bromophenyl)ethyl]urea, such as N-(4-bromophenyl)urea, both the urea moiety and the benzene (B151609) ring are found to be essentially planar. However, they are typically rotated with respect to each other, with a significant dihedral angle. nih.gov In N-(4-bromophenyl)urea, this dihedral angle is reported to be 47.8(1)°. nih.gov This rotation is a key feature of the molecule's electronic structure, influencing conjugation and intermolecular interactions.
The electronic structure of such molecules is characterized by the distribution of electron density and the nature of chemical bonds. DFT calculations on related phenyl-urea derivatives have been used to analyze these features, providing a basis for understanding their chemical behavior.
Global Reactivity Descriptors
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S) : The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron cloud distortion.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
DFT calculations on various phenyl-urea derivatives have been employed to determine these parameters, offering insights into their reactivity profiles. academicjournals.orgnih.gov
Calculated Global Reactivity Descriptors for a Model Phenyl-Urea Compound
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | -4.0 eV |
| Chemical Hardness (η) | 2.5 eV |
| Global Softness (S) | 0.4 eV⁻¹ |
| Electrophilicity Index (ω) | 3.2 eV |
Note: The values presented in this table are illustrative and derived from general findings for analogous phenyl-urea compounds in theoretical studies.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme. These methods are instrumental in drug discovery and design.
Prediction of Ligand-Target Binding Modes and Affinities (e.g., Enzyme Active Sites, Receptor Pockets)
Molecular docking studies have been performed on a variety of N-(4-bromophenyl) substituted compounds and other urea derivatives to predict their binding modes and affinities within the active sites of various enzymes. For instance, derivatives of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine have been docked into the EGFR kinase domain to evaluate their potential as anti-cancer agents. ijpsjournal.com Similarly, various 1,3-disubstituted urea derivatives have been docked into the active sites of enzymes like human soluble epoxide hydrolase. researchgate.net
These studies typically reveal that the urea moiety is crucial for forming hydrogen bonds with amino acid residues in the active site, while the substituted phenyl ring often engages in hydrophobic or van der Waals interactions. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the ligand-target interaction.
Illustrative Molecular Docking Results for a Phenyl-Urea Derivative with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Lys745, Met793, Asp855 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions |
Note: This table presents hypothetical yet representative data based on docking studies of structurally related compounds.
Conformational Dynamics and Stability in Simulated Environments
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, allowing for the assessment of its stability and the conformational changes that may occur over time in a simulated biological environment. MD simulations can be used to refine the binding poses obtained from molecular docking and to calculate binding free energies with greater accuracy.
While specific MD simulation studies on this compound are not available, research on related compounds demonstrates the utility of this technique. For example, MD simulations have been used to study the stability of protein-ligand complexes involving bromophenyl-containing compounds. mdpi.com These simulations can reveal the flexibility of the ligand within the binding pocket and the persistence of key interactions, providing a more comprehensive understanding of the binding event.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
QSAR and 3D-QSAR are powerful computational tools used in drug design to understand the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org These models translate the three-dimensional properties of a molecule into a quantitative correlation, which can then be used to predict the activity of new, unsynthesized compounds.
For this compound, several structural features are expected to be critical determinants of its biological activity. These can be inferred from studies on analogous phenylurea and bromophenyl-containing compounds. nih.gov
The Urea Moiety: The urea functional group (-NH-CO-NH-) is a key feature, capable of forming multiple hydrogen bonds with biological targets such as enzymes and receptors. The hydrogen bond donor and acceptor properties of the urea group are fundamental to its binding affinity.
The 4-bromophenyl Group: The bromine atom at the para position of the phenyl ring significantly influences the molecule's properties. Bromine is an electron-withdrawing group, which can affect the electronic distribution of the entire molecule. Furthermore, its size and lipophilicity can play a crucial role in steric interactions and membrane permeability.
The Chiral Ethyl Group: The ethyl group attached to the nitrogen atom introduces a chiral center. This stereochemistry is often a critical factor in biological activity, as enantiomers can exhibit different potencies and efficacies due to the stereospecific nature of biological receptors. The methyl group on the chiral carbon can also contribute to hydrophobic interactions within a binding pocket.
A hypothetical 3D-QSAR study on a series of analogs of this compound would likely involve aligning the molecules and calculating steric and electrostatic fields. The resulting contour maps would visualize regions where modifications to the structure would be expected to increase or decrease activity. For instance, a green contour in a steric map would indicate that bulkier substituents are favored in that region, while a yellow contour would suggest that smaller groups are preferred. Similarly, blue and red contours in an electrostatic map would highlight areas where positive and negative potentials, respectively, are favorable for activity.
Table 1: Key Structural Features of this compound and their Potential Influence on Biological Activity
| Structural Feature | Potential Influence on Activity |
| Urea Moiety | Hydrogen bonding (donor and acceptor) |
| 4-bromophenyl Group | Electronic effects, lipophilicity, steric interactions |
| Chiral Ethyl Group | Stereospecific interactions, hydrophobic interactions |
Based on the insights gained from QSAR and 3D-QSAR studies of related compounds, predictive models can be developed to guide the design of novel analogs of this compound with potentially improved biological activity. These models can be used to virtually screen a library of designed compounds and prioritize those with the highest predicted potency for synthesis and experimental testing.
For example, a predictive QSAR model might suggest that increasing the hydrophobicity of the substituent on the phenyl ring could enhance activity. This could lead to the design of analogs where the bromine atom is replaced with other halogens or small alkyl groups. Similarly, if the model indicates that a larger substituent is tolerated at the ethyl group, analogs with propyl or butyl chains could be designed.
Table 2: Hypothetical Design of Novel Analogs Based on Predictive Modeling
| Analog | Modification | Predicted Effect on Activity (Hypothetical) |
| N-[1-(4-chlorophenyl)ethyl]urea | Replacement of Bromine with Chlorine | Altered electronic and steric properties, potentially affecting binding affinity |
| N-[1-(4-bromophenyl)propyl]urea | Extension of the Ethyl Group to a Propyl Group | Increased hydrophobicity, potentially enhancing membrane permeability or hydrophobic interactions |
| N-[1-(3,4-dibromophenyl)ethyl]urea | Addition of a Second Bromine Atom | Increased lipophilicity and altered electronic distribution |
Nonlinear Optical (NLO) Property Predictions
Nonlinear optical materials are of significant interest for their potential applications in photonics and optoelectronics. Urea and its derivatives have been studied for their NLO properties. researchgate.netnih.gov Computational methods, particularly those based on density functional theory (DFT), are frequently used to predict the NLO response of molecules.
The NLO properties of a molecule are related to its hyperpolarizability. For this compound, several factors are expected to contribute to its NLO response:
Intramolecular Charge Transfer: The presence of the electron-withdrawing bromo-substituent on the phenyl ring and the urea moiety can create a push-pull system, facilitating intramolecular charge transfer upon excitation, which is a key requirement for a high NLO response.
Molecular Asymmetry: The chiral nature of this compound could also influence its NLO properties, as non-centrosymmetric arrangements in the solid state are often associated with second-order NLO effects.
Computational predictions of the NLO properties of this compound would involve calculating the first and second hyperpolarizabilities (β and γ, respectively). These calculations would provide quantitative estimates of the molecule's NLO response. Studies on brominated dimethoxybenzaldehyde derivatives have shown that the position of bromine atoms significantly influences molecular geometry and electronic configurations, which in turn affects the third-order NLO susceptibilities. acs.orgnih.gov
Table 3: Predicted Nonlinear Optical Properties of this compound (Hypothetical Values based on Analogs)
| NLO Property | Predicted Characteristic |
| First Hyperpolarizability (β) | Moderate to high, due to intramolecular charge transfer |
| Second Hyperpolarizability (γ) | Significant, influenced by the bromophenyl group |
| Molecular Symmetry | Non-centrosymmetric, potentially leading to second-order NLO effects |
Investigations of Biological Activity and Mechanistic Pathways in Vitro and Preclinical Models
Enzyme Inhibition Studies
The urea (B33335) functional group is capable of forming multiple stable hydrogen bonds, a characteristic that allows derivatives like N-[1-(4-bromophenyl)ethyl]urea to interact with the active or allosteric sites of various enzymes, leading to their inhibition nih.gov.
Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046) acs.org. Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. While direct studies on this compound are not prominently available, extensive research on related phenylurea and thiourea (B124793) derivatives demonstrates their potential as urease inhibitors.
The mechanism of inhibition often involves the interaction of the urea/thiourea moiety with the nickel ions in the enzyme's active site. The structure-activity relationship (SAR) studies reveal that the inhibitory potency is highly dependent on the nature and position of substituents on the phenyl ring. For instance, compounds with electron-withdrawing groups like nitro groups or halogens, and electron-donating groups like methoxy (B1213986) groups, have shown significant urease inhibitory activity. nih.govbohrium.com One study on tryptamine-based urea derivatives showed that compounds with methyl and methoxy substituents were highly potent, with a derivative featuring a methyl group at the ortho position being the most active nih.gov.
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Tryptamine-urea derivative 14 | 2-Methyl | 11.4 ± 0.4 | nih.gov |
| Tryptamine-urea derivative 16 | 4-Chloro | 13.7 ± 0.9 | nih.gov |
| Thiourea (Standard) | N/A | 21.2 ± 1.3 | nih.gov |
| Phenylurea-pyridinium derivative 4f | Varies | 4.08 - 6.20 | researchgate.net |
Rho-Associated Protein Kinase (ROCK) Inhibition
Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating cellular processes like contraction and migration. While specific studies detailing the activity of this compound against ROCK are limited, the broader class of urea derivatives has been investigated for various kinase inhibition activities. The structural features of N,N'-disubstituted ureas allow them to fit into the ATP-binding pockets of kinases, a common mechanism for kinase inhibitors. Further research is required to specifically determine the ROCK inhibitory potential of this compound.
Kinase Inhibition (e.g., FLT3, VEGFR2, Epidermal Growth Factor Receptor Kinase)
The N,N'-diaryl urea scaffold is a well-established pharmacophore in the design of multikinase inhibitors. These compounds typically function as Type II inhibitors, binding to the ATP-binding site and an adjacent allosteric pocket of the kinase in its inactive (DFG-out) conformation nih.gov. This dual interaction confers both potency and selectivity.
Sorafenib, a prominent anticancer drug, features a diaryl urea structure and is a potent inhibitor of several kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and FMS-like tyrosine kinase 3 (FLT3). drugbank.commedchemexpress.comaltmeyers.org Research on other urea-based compounds has identified potent dual inhibitors of VEGFR2 and FLT3. For example, N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(3-methylphenyl)urea is a potent, ATP-competitive inhibitor of VEGFR2, Flt3, and c-Kit sigmaaldrich.com. The introduction of a diaryl urea group is often beneficial for improving inhibitory potency against both VEGFR2 and Epidermal Growth Factor Receptor (EGFR) nih.gov.
Although this compound is an N-aryl, N'-alkyl urea rather than a diaryl urea, its structural similarity suggests a potential, albeit likely different, profile of kinase interaction that warrants investigation.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Sorafenib | Raf-1 | 6 | medchemexpress.com |
| VEGFR2 | 90 | medchemexpress.com | |
| VEGFR3 | 20 | medchemexpress.com | |
| FLT3 | 58 | medchemexpress.com | |
| c-Kit | 58 | medchemexpress.com | |
| N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(3-methylphenyl)urea | VEGFR2 | 3 | sigmaaldrich.com |
| Flt3 | 4 - 20 | sigmaaldrich.com |
DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition
DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibiotics mdpi.com. The ATP-binding subunit, GyrB, has been successfully targeted by several classes of inhibitors, including those containing a urea moiety. Ethyl urea and benzimidazole (B57391) urea derivatives have been identified as potent, dual-targeting inhibitors of both DNA gyrase and the related topoisomerase IV by binding to their ATP sites. nih.govrsc.org For example, pyrazole-based urea derivatives have been shown to effectively inhibit DNA gyrase supercoiling activity nih.gov. In-silico studies of Sorafenib and Regorafenib derivatives also suggest a high potential for urea compounds to inhibit DNA gyrase in Salmonella Typhi researchgate.net.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for anticancer and antimicrobial agents nih.govrjpbr.com. While many known DHFR inhibitors are folate analogs like methotrexate, other chemical scaffolds have been explored wikipedia.org. Although specific studies focusing on simple phenylurea derivatives like this compound as DHFR inhibitors are not widely documented, the general ability of urea-containing structures to form key hydrogen bonds suggests a theoretical possibility for interaction with the enzyme's active site.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are used in the treatment of conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) nih.gov. While research into this compound as an AChE inhibitor is not available, studies on other classes of urea derivatives have been conducted. For instance, imidocarb, a urea derivative, is known to target acetylcholinesterase drugbank.com. The development of 1,3,4-oxadiazole (B1194373) and triazole-based urea and thiourea derivatives has also yielded compounds with inhibitory activity against AChE and butyrylcholinesterase (BuChE) researchgate.net. Structure-activity relationship studies suggest that the carbamic (urea) moiety is important for AChE inhibitory activity researchgate.net.
Antiproliferative and Cytotoxic Effects in Cellular Models (excluding clinical human trials)
No published research was found detailing the antiproliferative or cytotoxic effects of this compound in cellular models. While the broader class of urea derivatives has been a subject of anticancer research, the specific efficacy and mechanisms of this compound have not been reported.
There are no available studies that report on the ability of this compound to inhibit the proliferation of cancer cell lines. Specific data, such as IC50 values, for its effect on lung, leukemia, breast, or colon carcinoma cells have not been documented in the literature.
Information regarding the selective cytotoxicity of this compound against cancerous cells versus non-cancerous cells is not available. There are no reports on its selectivity index or comparative cytotoxicity profiles.
The mechanism by which this compound may induce apoptosis in cancer cells has not been investigated. There is no information on its effects on apoptotic pathways, such as the activation of caspases or the regulation of Bcl-2 family proteins.
Antimicrobial and Antifungal Investigations (In Vitro)
No in vitro studies on the antimicrobial or antifungal properties of this compound could be located.
There is no available data documenting the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC) of this compound against any bacterial or fungal strains.
Anti-Biofilm Activity Assessment
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, often leading to increased resistance against antimicrobial agents. The disruption of biofilm formation is a key strategy in combating persistent infections.
While direct studies on the anti-biofilm activity of this compound were not identified in the reviewed literature, research into related chemical structures provides context. Natural compounds and phytochemicals are known to possess anti-biofilm properties by interfering with microbial adhesion, disrupting quorum sensing (QS) communication pathways, or altering the expression of genes responsible for biomass formation. For instance, arbutin, a hydroquinone (B1673460) glycoside, inhibits S. aureus biofilm formation by suppressing RNAII expression, which is linked to the QS system. mdpi.com Similarly, other natural products can alter the surface properties of microbes, thereby preventing the initial adhesion required for biofilm development. mdpi.com Synthetic compounds are also being explored for their ability to disperse existing biofilms and inhibit the production of the exopolysaccharide matrix. mdpi.com Further investigation is required to determine if this compound or its derivatives possess similar capabilities to modulate microbial biofilm formation.
Anti-Inflammatory Activity in Preclinical Models
Inflammation is a protective biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. Preclinical animal models are essential for evaluating the potential of new compounds to mitigate inflammatory processes.
Commonly used models include carrageenan-induced paw edema and ethyl phenylpropionate (EPP)-induced ear edema in rats. researchgate.netnih.gov In these models, a phlogistic agent is administered to induce a localized, acute inflammatory response characterized by edema (swelling), and the efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group. nih.govnih.gov
While specific preclinical data for this compound is not detailed in the available literature, studies on other urea derivatives have demonstrated anti-inflammatory effects. For example, the compound 1,3-bis(p-hydroxyphenyl)urea showed anti-inflammatory activity in a carrageenan-induced rat model. researchgate.net Research on other symmetrical and unsymmetrical urea analogues has also indicated that compounds with electron-withdrawing groups (such as halogens like bromine) can contribute positively to anti-inflammatory activity. researchgate.net These findings suggest that the phenylurea scaffold is a promising area for the development of new anti-inflammatory agents. nih.gov
Antioxidant Activity Assessment (e.g., Radical Scavenging Assays)
Antioxidant compounds can neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases. The radical scavenging ability of a compound is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to the stable radical is measured spectrophotometrically, with a lower IC50 value (the concentration required to scavenge 50% of the radicals) indicating higher antioxidant activity. nih.gov
Specific antioxidant data for this compound is not available, but studies on structurally related bromophenols and phenylurea derivatives have been conducted. Benzylic acid-derived bromophenols have been identified as effective scavengers of both DPPH and ABTS radicals. nih.gov The antioxidant capacity of phenolic compounds is often linked to the number and position of hydroxyl groups on the aromatic ring, which can stabilize the resulting phenoxyl radical after donating a hydrogen atom. frontiersin.orgscienceopen.com The data from a study on various bromophenol derivatives highlight their potential as radical scavengers when compared to standard antioxidants.
Table 1: Radical Scavenging Activity of Selected Bromophenol Derivatives
Data sourced from a study on benzylic acid-derived bromophenols. nih.gov A lower IC50/EC50 value indicates higher antioxidant activity.
Antidiabetic Research
The urea functional group is a key structural feature in several classes of antidiabetic drugs, most notably the sulfonylureas. researchgate.net These compounds have been a cornerstone in the management of type 2 diabetes mellitus for decades. researchgate.net Phenylurea derivatives, including sulfonylurea analogues, continue to be an active area of research for the development of new antihyperglycemic agents. researchgate.net
The general mechanism of some urea-based antidiabetic agents involves interaction with specific targets to modulate glucose homeostasis. For example, certain aurone (B1235358) derivatives, which can possess a structure reminiscent of parts of the phenylurea scaffold, have shown potent inhibitory activity against the α-glucosidase enzyme, which is involved in carbohydrate digestion. nih.gov While direct antidiabetic studies on this compound are not present in the reviewed literature, the established role of the phenylurea moiety in antihyperglycemic agents suggests that this class of compounds warrants investigation for potential effects on glucose metabolism. nih.govresearchgate.net
Molecular Mechanisms of Action
Understanding how a compound interacts with biological systems at a molecular level is crucial to elucidating its mechanism of action. This involves studying its interactions with macromolecules and its effects on cellular signaling pathways.
The biological effects of a compound are often initiated by its binding to macromolecules like proteins and nucleic acids. The urea moiety is capable of forming various noncovalent interactions that are critical for molecular recognition. Urea can engage in stacking and NH-π interactions with the aromatic side chains of amino acids such as tryptophan in proteins. nih.gov Furthermore, the NH and carbonyl groups of urea are effective hydrogen bond donors and acceptors, respectively, allowing them to interact favorably with the peptide backbone of proteins and the functional groups of DNA and RNA bases. nih.govnih.gov
Herbicides containing a phenylurea structure are known to act by blocking binding sites within photosystem II, a protein complex, thereby interfering with its function. mdpi.com In the context of DNA, urea itself is known to be a product of DNA damage and can interact with the nucleic acid structure. nih.gov Studies using chromatography have suggested that the aromatic ring of phenylalanine can have partial intercalating interactions with DNA base pairs, while its amino group engages in ionic interactions with the negatively charged phosphate (B84403) backbone. researchgate.net Given the structure of this compound, which contains both a urea group and an aromatic ring, it is plausible that it could engage in similar hydrogen bonding and aromatic stacking interactions with biological macromolecules.
Cellular signaling pathways are complex networks that control fundamental cellular processes. The modulation of these pathways is a common mechanism of drug action. Phenylurea derivatives have been investigated as inhibitors of various kinases, which are key regulators of signaling cascades. researchgate.net For instance, the drug Sorafenib, a diarylurea compound, is a kinase inhibitor used in cancer therapy. drugbank.com
Recent research has uncovered that novel biaryl urea derivatives can inhibit the activation of the NLRP3 inflammasome by disrupting its interaction with the NEK7 protein, a key step in a pro-inflammatory signaling pathway. nih.gov This disruption prevents the release of inflammatory cytokines like IL-1β. nih.gov Additionally, compounds with antioxidant properties, such as certain phenolics, can modulate redox-sensitive signaling pathways. They may derepress the Keap1/Nrf2 signaling pathway, leading to the enhanced expression of ROS-scavenging enzymes, which constitutes an indirect antioxidant effect. scienceopen.com Given the potential for this compound and its analogs to possess antioxidant and protein-interactive properties, they could conceivably modulate such signaling pathways, although direct evidence is needed.
Structure Activity Relationship Sar and Rational Design Principles
Impact of Substituent Variation on Biological Activities
The biological profile of N-[1-(4-bromophenyl)ethyl]urea analogs can be significantly altered by modifying substituents on the phenyl ring, the ethyl linker, or the urea (B33335) moiety itself. These changes can influence the compound's size, shape, lipophilicity, and electronic distribution, thereby affecting its interaction with target proteins.
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. nih.gov In the context of this compound, the bromine atom at the para-position of the phenyl ring plays a significant role.
The introduction of halogens can lead to either an increase or a decrease in a compound's efficacy, depending on its mode of action, metabolic susceptibility, and interaction with the target. nih.gov The presence of chlorine or bromine on a phenylurea scaffold can influence the dihedral angle between the urea functional group and the aromatic ring. nih.gov However, crystallographic studies of N-(4-bromophenyl)urea show that its benzene (B151609) ring and urea moiety are rotated by a dihedral angle of 47.8°, a value nearly identical to that of the non-halogenated N-phenylurea. nih.gov This suggests that a para-bromine substitution has a minimal steric effect on this particular conformational aspect but significantly impacts the electronic properties of the ring.
The electronegativity and hydrophobicity of halogens can enhance binding to target receptors. For instance, in certain ethylenediurea derivatives, the presence of chlorine atoms in the aromatic ring is thought to lead to increased binding with cytokinin receptors. mdpi.com SAR studies on quinoxaline urea analogs have explored various halogen substitutions (F, Cl) on the phenyl ring, demonstrating their influence on inhibitory activity. nih.gov
The stability of the C-Br bond and the potential for metabolic dehalogenation are also important considerations. While the C-F bond is the strongest, the C-Br bond is weaker and can be more susceptible to metabolic cleavage, which can influence the compound's half-life and potential for generating reactive metabolites.
Table 1: Comparison of Halogenated Phenyl Urea Analogs in Biological Assays Note: This table is illustrative, based on general findings in the literature. Specific activity data for this compound against a particular target would be required for a direct comparison.
| Compound | Halogen (Position) | Relative Activity (Illustrative) | Key Properties |
|---|---|---|---|
| Analog A | H | 1x | Baseline |
| Analog B | F (para) | 1.5x | High electronegativity, strong C-F bond |
| Analog C | Cl (para) | 1.3x | Good balance of electronic and steric properties |
| This compound | Br (para) | 1.2x | Increased lipophilicity, moderate electronegativity |
Modifications to the ethyl and phenyl moieties of this compound are critical for tuning its biological activity.
Alkyl Moiety: The ethyl group attached to the urea nitrogen is a key structural feature. Studies on other N-alkyl-N'-aryl ureas have shown that the length of the alkyl chain can significantly affect biological properties. For example, in a series of N-alkyl-N′-(2-benzylphenyl)ureas, the gelation ability in various solvents was highly dependent on the alkyl chain length. nih.gov In the context of enzyme inhibition, a study on benzoyl-thiourea derivatives found that progressively increasing the N-alkyl chain length did not favor urease inhibition; the compound without an alkyl chain was the most active. nih.gov This suggests that for a specific biological target, there is likely an optimal size and lipophilicity for the alkyl substituent.
Aryl Moiety: The 4-bromophenyl group is a common starting point for further optimization. The size and polarity of different substituents on this ring can substantially affect the molecule's activity. nih.gov Systematic exploration of the aryl group is a common strategy in medicinal chemistry. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors based on a 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold, a wide range of substituents were tested on the aryl ring to probe the SAR. nih.gov These modifications can range from simple methyl or methoxy (B1213986) groups to more complex functionalities to enhance target engagement or improve pharmacokinetic properties.
The biological activity of urea derivatives is governed by a delicate balance of electronic and steric factors.
Steric Effects: The size and position of substituents can have profound steric effects. Ortho-substituents on the phenyl ring can force the ring to rotate out of the plane of the urea moiety, disrupting coplanarity. nih.gov This can be beneficial or detrimental depending on the required conformation for binding to the biological target. In some cases, preventing planarity can enhance solubility and reduce crystal packing energy, which can improve bioavailability. nih.gov Conversely, para-substitution, as in this compound, generally avoids major steric clashes while allowing for electronic modulation of the entire ring.
Scaffold Hopping and Bioisosteric Replacements in Urea Analogs
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.gov These approaches aim to modify the core structure (scaffold) or replace specific functional groups with others that have similar physicochemical or topological properties.
Scaffold Hopping: This technique involves replacing the central core of a molecule. For urea-based compounds, this could mean replacing the N-phenylethylurea core with a completely different chemical framework that maintains the key pharmacophoric features required for biological activity. bhsai.org For example, in a drug design program for kinase inhibitors, a diaryl urea scaffold was modified to an N-aryl-N'-benzylurea scaffold to enhance molecular flexibility. mdpi.com Such a change represents a significant "hop" to a new chemical space, potentially leading to improved properties and novel intellectual property.
Bioisosteric Replacements: This strategy involves the substitution of one atom or group with another that is broadly similar. cambridgemedchemconsulting.com A common application is the replacement of a phenyl ring to modulate properties like metabolic stability or solubility. drughunter.com For the this compound scaffold, the 4-bromophenyl ring could potentially be replaced by various bioisosteres.
Table 2: Potential Bioisosteric Replacements for the 4-Bromophenyl Group
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Phenyl | Pyridyl | Introduce a hydrogen bond acceptor, modulate pKa, improve solubility. |
| Phenyl | Thiophene | Alter electronics and metabolic profile while maintaining aromaticity. |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Introduce 3D character, improve metabolic stability and solubility. nih.gov |
| Bromine | Trifluoromethyl (-CF₃) | Similar size to bromine, but a strong electron-withdrawing group. |
An example from an antimalarial drug program demonstrated the successful use of nonclassical bioisosteres like cubane and bicyclo[1.1.1]pentane (BCP) as effective phenyl ring mimics. The BCP analog, in particular, was equipotent to the parent phenyl compound but showed significantly improved metabolic properties. nih.gov
Strategies for Enhancing Selectivity and Potency
The rational design of this compound analogs often focuses on maximizing potency against the desired target while minimizing off-target effects to improve the therapeutic index.
Key strategies include:
Structure-Based Design: If the 3D structure of the biological target is known, computational methods like molecular docking can be used to design modifications that enhance binding affinity. This involves optimizing hydrogen bonds, hydrophobic interactions, and electrostatic complementarity between the ligand and the active site.
SAR-Guided Optimization: Systematically modifying the structure and assessing the impact on activity, as described in the sections above, is a fundamental strategy. For instance, after identifying the 4-bromophenyl group as a favorable moiety, a focused library of analogs with different para-substituents (e.g., -CF₃, -OCF₃, -CN) can be synthesized to fine-tune electronic properties and potency. An optimization campaign for urea-based sEH inhibitors led to a compound with a 7-fold increase in potency and a 3300-fold increase in drug exposure (AUC) compared to the initial lead. nih.gov
Improving Pharmacokinetics: Potency is not solely about target affinity; it also involves ensuring the compound reaches its target in sufficient concentration. Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties. This might involve introducing polar groups to increase solubility or blocking sites of metabolism to increase half-life.
Targeting Selectivity: Achieving selectivity, especially within a family of related proteins like kinases or proteases, is a major challenge. Subtle structural modifications can exploit small differences in the active sites of different isoforms. For example, in the development of NADPH oxidase (NOX) inhibitors, minor functionalization on a leaving group of a covalent inhibitor led to a first-in-class selective inhibitor for the NOX5 isoform. nih.gov This highlights how even parts of the molecule not directly involved in permanent binding can be crucial for achieving selectivity.
Q & A
Q. What laboratory methods are commonly used to synthesize N-[1-(4-bromophenyl)ethyl]urea?
The compound is typically synthesized via the reaction of (S)-(-)-1-(4-bromophenyl)ethyl isocyanate with ammonia or primary/secondary amines. This reaction is performed in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) under anhydrous conditions, often with Lewis acid/base catalysis to enhance efficiency . The isocyanate intermediate can be prepared from the corresponding amine precursor through phosgenation or carbamoylation routes.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions (e.g., distinguishing between para-bromophenyl and ethyl groups).
- High-Performance Liquid Chromatography (HPLC) : For assessing purity and enantiomeric excess, especially if chiral centers are present .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing, as demonstrated for structurally related N-(4-bromophenyl)urea derivatives .
Q. What factors influence the solubility and stability of this compound?
The urea moiety enables hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO or methanol). However, the hydrophobic 4-bromophenyl group reduces aqueous solubility. Stability is affected by pH: under acidic conditions, protonation of the urea nitrogen may lead to hydrolysis, while basic conditions can deprotonate the NH groups, altering reactivity .
Advanced Research Questions
Q. How can the crystal structure of this compound guide insights into its reactivity?
SC-XRD analysis, refined using programs like SHELXL , reveals intermolecular interactions (e.g., hydrogen bonds between urea NH and carbonyl groups) that stabilize the crystal lattice. These interactions may influence supramolecular assembly or co-crystallization behavior. For example, N-(4-bromophenyl)urea forms dimeric structures via NH···O hydrogen bonds, which could inform strategies for designing molecular frameworks .
Q. What contradictions exist in toxicity data for structurally similar urea derivatives, and how can they be resolved?
Some urea analogs, like 1-methyl-3-(p-bromophenyl)urea, show tumorigenic activity in rodent studies (TDLo = 722 mg/kg), but these results may not extrapolate directly to N-[1-(4-bromophenyl)ethyl]urea due to differences in metabolism and substituent effects . Researchers should conduct multiple assays (e.g., Ames test, in vitro cytotoxicity, and in vivo acute toxicity) to resolve discrepancies and establish structure-toxicity relationships.
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?
Key modifications include:
- Substituent Variation : Replacing the bromine atom with other halogens or electron-withdrawing groups to modulate electronic properties.
- Chirality Exploration : Testing enantiomers for differential activity, as seen in isocyanate-derived pharmaceuticals .
- Urea Linker Replacement : Substituting urea with thiourea or carbamate to alter hydrogen-bonding capacity .
Q. What challenges arise in determining the enantiomeric purity of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is effective for separating enantiomers. Alternatively, X-ray crystallography can confirm absolute configuration if suitable crystals are obtained. However, racemization during synthesis or storage requires monitoring via circular dichroism (CD) spectroscopy .
Q. How do computational methods complement experimental data in studying this compound?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution on the bromophenyl ring) and non-covalent interactions observed in crystallography. Molecular docking simulations can also hypothesize binding modes with biological targets, such as enzymes or receptors .
Methodological Notes
- Crystallographic Refinement : Use SHELX suite for high-resolution data, ensuring proper treatment of disorder or twinning .
- Toxicity Screening : Combine in silico predictions (e.g., ProTox-II) with experimental validation to prioritize compounds for further study .
- Synthetic Optimization : Employ Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst effects on reaction yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
